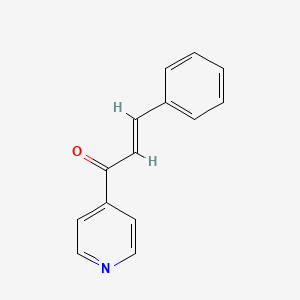

(2E)-3-Phenyl-1-(pyridin-4-yl)prop-2-en-1-one

描述

(2E)-3-Phenyl-1-(pyridin-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2E)-3-Phenyl-1-(pyridin-4-yl)prop-2-en-1-one, also known as C14H11NO, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H11NO

- Molecular Weight : 209.24 g/mol

- CAS Number : 6314-58-5

- IUPAC Name : (E)-3-phenyl-1-pyridin-4-ylprop-2-en-1-one

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound in various cancer cell lines. For instance, it has been shown to exhibit significant cytotoxicity against chronic lymphocytic leukemia (CLL) cell lines. The compound's efficacy was evaluated using IC50 values, revealing potent activity with values ranging from 0.17 to 2.69 µM in different CLL cell lines .

| Cell Line | IC50 (µM) | Pro-apoptotic Effect (%) |

|---|---|---|

| HG-3 | 0.17 - 2.69 | 82 - 95 |

| PGA-1 | 0.35 - 1.97 | 87 - 97 |

The pro-apoptotic effects were confirmed through assays demonstrating increased cell viability upon antioxidant treatment, indicating that reactive oxygen species (ROS) play a crucial role in the compound's mechanism of action .

The biological activity of this compound is primarily mediated through the induction of oxidative stress in cancer cells. The compound appears to enhance ROS production, leading to apoptosis in sensitive cell lines. The use of antioxidants such as N-acetylcysteine (NAC) was shown to mitigate these effects, suggesting that oxidative stress is a key component of its mechanism .

Study on Anticancer Activity

In a notable study, this compound was tested against various cancer cell lines, including A549 and MCF7. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent due to its selective toxicity towards cancer cells while sparing normal cells .

Synthesis and Structural Analysis

The synthesis of this compound involves the reaction between pyridine derivatives and phenylacetone under basic conditions. Structural characterization through X-ray crystallography confirmed the E configuration of the double bond and provided insights into the molecular geometry that may influence its biological activity .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Chalcone derivatives, including (2E)-3-Phenyl-1-(pyridin-4-yl)prop-2-en-1-one, have been investigated for their anticancer properties. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it inhibits the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of this compound. It has shown effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Recent investigations into neuroprotective effects have revealed that this compound may protect neuronal cells from oxidative stress-induced damage, indicating its potential use in treating neurodegenerative diseases .

Materials Science

Fluorescent Probes

The compound has been utilized as a fluorescent probe in biosensing applications. Its ability to emit fluorescence upon excitation makes it suitable for detecting biomolecules like DNA and proteins . The fluorescence properties can be fine-tuned by modifying the substituents on the pyridine ring.

Liquid Crystal Displays (LCDs)

Chalcone derivatives are also explored in the development of liquid crystal displays due to their unique optical properties. The incorporation of this compound into liquid crystal formulations can enhance the performance and color range of LCD devices .

Analytical Chemistry

Chromatographic Applications

The compound serves as a standard in chromatographic techniques for the analysis of related compounds. Its distinct spectral properties allow for effective separation and identification during high-performance liquid chromatography (HPLC) analyses .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Svetlichny et al., 2007 | Fluorescent probe | Demonstrated effective sensing of DNA with high selectivity and sensitivity. |

| Xu et al., 2011 | Anticancer activity | Showed significant cytotoxic effects on MCF-7 breast cancer cells with IC50 values indicating potent activity. |

| Huang et al., 2018 | Materials science | Investigated its use in LCDs, reporting improved optical clarity and response times compared to traditional materials. |

属性

IUPAC Name |

(E)-3-phenyl-1-pyridin-4-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14(13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMJUKBSJNQUFP-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50417982 | |

| Record name | NSC39784 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50417982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6314-58-5 | |

| Record name | NSC39784 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39784 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50417982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。